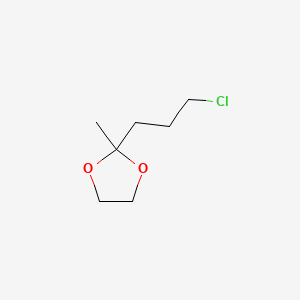
Ethyl 3-oxo-4-(p-tolyl)butanoate
Vue d'ensemble
Description
Ethyl 3-oxo-4-(p-tolyl)butanoate, also known as ethyl 3-oxo-4-(p-tolyl) butyrate, is an organic compound with the molecular formula C13H16O3 and a molar mass of 220.26 g/mol . It appears as a colorless to pale yellow liquid and is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is used in the synthesis of various organic compounds, including drugs, fragrances, and dyes .
Mécanisme D'action
Ethyl 3-oxo-4-(p-tolyl)butanoate, also known as 3-Oxo-4-p-tolyl-butyric acid ethyl ester, is an organic compound with a wide range of applications in the field of organic synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound can be used as a raw material for the synthesis of other important organic compounds, such as drugs, fragrances, and dyes .
Mode of Action
It’s known that the compound shows keto-enol tautomerism and contains about 7% of the enol form . This property might play a role in its interaction with its targets.
Pharmacokinetics
It’s known that the compound is soluble in organic solvents, such as alcohols and ethers, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that the presence and type of solvent can significantly impact its action and stability. Furthermore, it’s a flammable liquid, and contact with a fire source may cause a fire , indicating that safety measures must be taken when handling this compound.
Méthodes De Préparation
Ethyl 3-oxo-4-(p-tolyl)butanoate can be synthesized through esterification reactions. The general preparation method involves the following steps :
Material Preparation: Alcohol solvent, acid catalyst, and an appropriate amount of oxoacetate are added into the reaction vessel.
Reaction Conditions: The esterification reaction is carried out at an appropriate temperature and reaction time.
Crystallization and Purification: The target product is obtained through crystallization, purification, and other steps.
Analyse Des Réactions Chimiques
Ethyl 3-oxo-4-(p-tolyl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-oxo-4-(p-tolyl)butanoate has several scientific research applications, including :
Chemistry: Used as a raw material for synthesizing other organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of fragrances, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-4-(p-tolyl)butanoate can be compared with other similar compounds, such as :
- Ethyl 3-oxo-4-phenylbutanoate
- Ethyl 4-oxo-4-(p-tolyl)butyrate
- Ethyl 4-(4-methylphenyl)-3-oxobutanoate
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications .
Propriétés
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNSFVXXGAUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654151 | |
| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62135-86-8 | |
| Record name | Ethyl 4-(4-methylphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)








